Pre-Installed (S)-5-Amino-5-oxopentanoate Linker Eliminates Two Synthetic Steps Compared to Lenalidomide-4-OH
The target compound carries a built‑in (S)‑5‑amino‑5‑oxopentanoate linker with a terminal tert‑butyl ester. In contrast, Lenalidomide‑4‑OH (CAS 1061604‑41‑8) is a linker‑free CRBN ligand that must first be functionalised with a linker module (e.g., PEG‑acid or alkyl‑acid) and then coupled to the POI ligand . This two‑step sequence typically requires 2–3 additional synthetic operations (linker attachment, deprotection, and amide coupling), each accompanied by purification losses [1]. Using the target compound collapses these steps into a single deprotection‑and‑couple procedure.
| Evidence Dimension | Minimum synthetic steps from CRBN ligand to PROTAC intermediate |
|---|---|
| Target Compound Data | 2 steps (Boc deprotection + POI‑ligand coupling) |
| Comparator Or Baseline | Lenalidomide‑4‑OH: 4–5 steps (linker attachment, optional deprotection, POI‑ligand coupling, plus intermediate purifications) |
| Quantified Difference | 2–3 fewer synthetic operations |
| Conditions | Standard solid‑phase or solution‑phase amide‑coupling workflows for PROTAC assembly (DMF, HATU/DIEA, room temperature) |
Why This Matters
Fewer synthetic steps reduce time, cost, and cumulative yield losses, making the compound a more efficient entry point for high‑throughput PROTAC library synthesis.
- [1] Neklesa, T. K. et al. (2017). ARV‑110: An oral PROTAC degrader of the androgen receptor. Phase I clinical trial design. Cancer Research, 77(13 Supplement), CT120. https://aacrjournals.org/cancerres/article/77/13_Supplement/CT120/621195 View Source
